molecular formula C17H20N2O3 B5428369 ethyl 2-[(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)amino]acetate

ethyl 2-[(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)amino]acetate

Cat. No.: B5428369
M. Wt: 300.35 g/mol
InChI Key: RCCFQVCDPJKLGH-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)amino]acetate is a complex organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)amino]acetate typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Mechanism of Action

The mechanism of action of ethyl 2-[(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-Tetrahydro-1H-carbazole: A precursor in the synthesis of various carbazole derivatives.

    Ethyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate: A structurally similar compound with different functional groups.

    6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Another derivative with potential biological activities.

Uniqueness

Ethyl 2-[(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)amino]acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-(6,7,8,9-tetrahydro-5H-carbazole-3-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-2-22-16(20)10-18-17(21)11-7-8-15-13(9-11)12-5-3-4-6-14(12)19-15/h7-9,19H,2-6,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCFQVCDPJKLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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